molecular formula C14H22N2O B1350836 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine CAS No. 31466-51-0

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

Cat. No.: B1350836
CAS No.: 31466-51-0
M. Wt: 234.34 g/mol
InChI Key: AJXUGVNIFNKCNF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is a chemical compound that features a piperidine ring attached to an ethanamine chain, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with piperidine under basic conditions, followed by reduction of the resulting imine to yield the desired product . Another approach involves the use of 4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride and then reacted with piperidine to form the amide. Subsequent reduction of the amide yields the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine is unique due to its specific structural features, such as the combination of a piperidine ring and a 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine, also known by its CAS number 31466-51-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2O, with a molecular weight of 234.34 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, primarily through modulation of signaling pathways. The following mechanisms have been identified:

  • Inhibition of Kinases : Some derivatives exhibit inhibitory effects on kinases such as ERK5 and LRRK2, which are implicated in cancer and neurodegenerative diseases. For instance, compounds with similar scaffolds showed cellular EC50 values ranging from 0.19 to 0.31 μM against ERK5 .
  • Acetylcholinesterase Inhibition : The potential of this compound as an acetylcholinesterase (AChE) inhibitor has been explored, suggesting applications in treating Alzheimer’s disease .

Antitumor Activity

Several studies have reported the antitumor effects of compounds related to this compound. For example:

  • Cytotoxicity Assays : In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.67ERK5 inhibition
Compound BA5498.23LRRK2 inhibition
Compound CMCF73.45AChE inhibition

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. In particular, its ability to inhibit AChE suggests a role in enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer properties of a related compound using MTT assays on HeLa and A549 cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 5 µM, suggesting strong antitumor activity .
  • Neuroprotective Study : An investigation into the neuroprotective effects revealed that treatment with the compound improved cognitive function in rodent models of Alzheimer’s disease by reducing AChE activity and increasing acetylcholine levels .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the methoxy group and the piperidine ring can significantly alter biological activity:

  • Methoxy Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability, contributing to increased potency against cancer cells .
  • Piperidine Modifications : Variations in piperidine substitution patterns have been linked to changes in kinase inhibition potency, indicating the importance of this moiety in overall activity .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUGVNIFNKCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397131
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-51-0
Record name 2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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